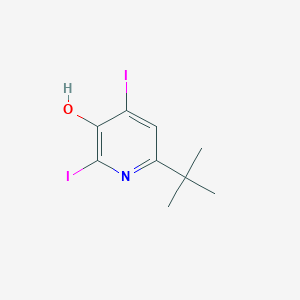
6-Tert-butyl-2,4-diiodopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2,4-diiodopyridin-3-ol is a chemical compound with the molecular formula C9H11I2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine atoms and a tert-butyl group in its structure makes it a compound of interest in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2,4-diiodopyridin-3-ol typically involves the iodination of a pyridine derivative. One common method is the reaction of 6-tert-butylpyridin-3-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-2,4-diiodopyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the iodine atoms or modify the tert-butyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate (PCC) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include deiodinated pyridines or modified tert-butyl derivatives.
Applications De Recherche Scientifique
6-Tert-butyl-2,4-diiodopyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2,4-diiodopyridin-3-ol depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of iodine atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylpyridine: Similar structure but lacks iodine atoms.
2,4,6-Triiodopyridine: Contains three iodine atoms but lacks the tert-butyl group.
2,4-Diiodopyridine: Similar iodine substitution but lacks the tert-butyl group.
Uniqueness
6-Tert-butyl-2,4-diiodopyridin-3-ol is unique due to the combination of iodine atoms and a tert-butyl group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11I2NO |
|---|---|
Poids moléculaire |
403.00 g/mol |
Nom IUPAC |
6-tert-butyl-2,4-diiodopyridin-3-ol |
InChI |
InChI=1S/C9H11I2NO/c1-9(2,3)6-4-5(10)7(13)8(11)12-6/h4,13H,1-3H3 |
Clé InChI |
HZFSVDIKZNDBGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(C(=C1)I)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


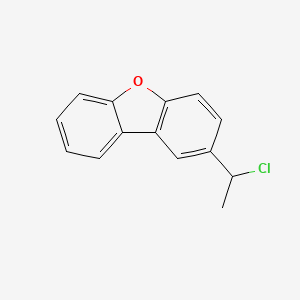
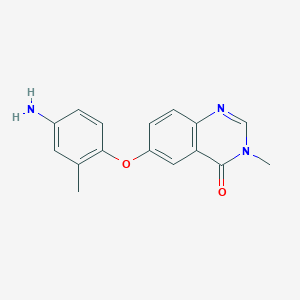

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)
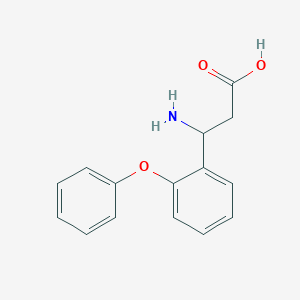
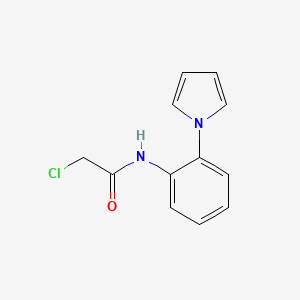
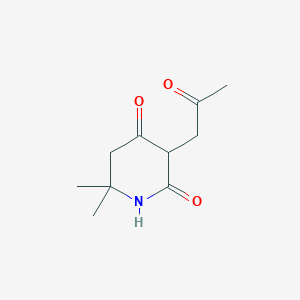
![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)
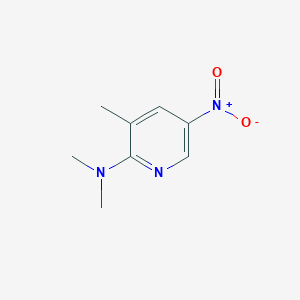

![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
![6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid](/img/structure/B13875933.png)

